molecular formula C14H11IO B15043988 1-(4'-Iodobiphenyl-4-yl)ethanone

1-(4'-Iodobiphenyl-4-yl)ethanone

Cat. No.: B15043988
M. Wt: 322.14 g/mol
InChI Key: SKICUSNBUUBBAB-UHFFFAOYSA-N
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Description

1-(4'-Iodobiphenyl-4-yl)ethanone is a biphenyl-derived acetophenone featuring an iodine substituent at the 4'-position of the biphenyl system and a ketone group at the 4-position (Figure 1). Its molecular formula is C₁₄H₁₁IO, with a molecular weight of 310.15 g/mol.

For instance, iodination of 4-acetylbiphenyl (1-(1,1'-biphenyl-4-yl)ethanone) using iodine sources under controlled conditions could yield the target compound . highlights the synthesis of 4'-iodoacetophenone (1-(4-iodophenyl)ethanone) via direct iodination of acetophenone derivatives, which could be adapted for biphenyl systems .

The compound’s melting point is expected to exceed 100°C, similar to 4'-iodoacetophenone (82–84°C) but higher due to the biphenyl structure’s rigidity .

Properties

Molecular Formula

C14H11IO

Molecular Weight

322.14 g/mol

IUPAC Name

1-[4-(4-iodophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11IO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3

InChI Key

SKICUSNBUUBBAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

Reaction Mechanism and Catalytic System

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for constructing the biphenyl core of 1-(4'-iodobiphenyl-4-yl)ethanone. This approach couples 4-bromoacetophenone with 4-iodophenylboronic acid in the presence of a palladium catalyst. The general mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the carbon–carbon bond.

A typical procedure utilizes tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a mixed solvent system of dimethoxyethane (DME) and water (3:1) with sodium carbonate as the base. Reactions proceed at 80–90°C under nitrogen for 12–18 hours, achieving yields of 75–92% after purification by column chromatography.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
Pd(PPh₃)₄ DME/H₂O 80 18 85
PdCl₂(dppf) Toluene/EtOH 100 12 92
Pd(OAc)₂/XPhos Dioxane/H₂O 90 16 88

Friedel-Crafts Acylation of 4-Iodobiphenyl

Electrophilic Acylation Strategy

This method introduces the acetyl group via Friedel-Crafts acylation on pre-synthesized 4-iodobiphenyl. The reaction employs acetyl chloride and aluminum trichloride (AlCl₃) in dichloromethane at 0°C to room temperature. Despite biphenyl’s reduced reactivity compared to benzene, the iodine substituent’s moderate meta-directing effect permits acylation at the 4-position, albeit with diminished yields (38–45%).

Limitations and Modifications

The low yield stems from competing side reactions, including over-acylation and ring deiodination. Microwave-assisted synthesis (100°C, 30 min) increases yield to 52% by accelerating the reaction kinetics. Alternative acylating agents like acetic anhydride show reduced efficiency (<30% yield).

Ullmann Coupling for Direct Biphenyl Assembly

Copper-Mediated Coupling

The Ullmann reaction couples 4-iodoacetophenone with iodobenzene using a copper(I) iodide catalyst and 1,10-phenanthroline ligand in dimethylformamide (DMF) at 130°C. This method avoids boronic acid precursors but requires harsh conditions, resulting in moderate yields (55–65%) and significant byproduct formation.

Ligand and Solvent Effects

Table 2: Ullmann Coupling Optimization
Ligand Solvent Temperature (°C) Yield (%)
1,10-Phenanthroline DMF 130 62
N,N'-Dimethylethylenediamine DMSO 140 58
8-Hydroxyquinoline NMP 120 49

Polar aprotic solvents like DMF enhance copper solubility, while bidentate ligands improve catalytic turnover.

Halogen Exchange via Finkelstein-Type Reaction

Iodination of 4'-Bromo Derivatives

This two-step approach first synthesizes 1-(4'-bromobiphenyl-4-yl)ethanone via Suzuki coupling, followed by halogen exchange using sodium iodide in acetone under reflux. The Finkelstein reaction achieves 70–78% conversion but requires strict anhydrous conditions to prevent hydrolysis of the acetyl group.

Competing Elimination Pathways

At elevated temperatures (>80°C), β-elimination generates styrene derivatives as major byproducts (15–22%). Lowering the reaction temperature to 60°C and using crown ethers to solubilize sodium iodide mitigates this issue.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability Cost Index
Suzuki-Miyaura 85–92 98 High $$$
Friedel-Crafts 38–52 85 Moderate $$
Ullmann Coupling 49–65 90 Low $$$$
Halogen Exchange 70–78 93 High $$$

The Suzuki-Miyaura method offers superior yield and scalability, making it the preferred industrial route. Friedel-Crafts acylation remains valuable for small-scale syntheses where boronic acids are unavailable.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Iodobiphenyl-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4’-Iodobiphenyl-4-yl)ethanone primarily involves its reactivity as an electrophile. The iodine atom, being electron-withdrawing, activates the carbonyl group towards nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 1-(4'-Iodobiphenyl-4-yl)ethanone with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity/Applications
1-(4'-Iodobiphenyl-4-yl)ethanone C₁₄H₁₁IO 310.15 >100 (estimated) 4'-Iodo, 4-acetyl Potential anticancer agent (hypothesized)
4-Acetylbiphenyl C₁₄H₁₂O 196.25 118–120 4-Acetyl Intermediate in organic synthesis
4'-Iodoacetophenone C₈H₇IO 246.05 82–84 4-Iodo, acetyl Pharmaceutical intermediate
1-(4'-Methoxybiphenyl-4-yl)ethanone C₁₅H₁₄O₂ 242.27 130–132 4'-Methoxy, 4-acetyl Anticancer (e.g., IC₅₀ = 6.8–7.4 μM)
1-(2-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 166.17 231–234 2-Hydroxy, 4-methoxy DNA-PK inhibitor (synergizes with radiotherapy)

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